molecular formula C11H11NO3 B1449174 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one CAS No. 1536411-76-3

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one

Cat. No. B1449174
M. Wt: 205.21 g/mol
InChI Key: GMVZZUQCICUXCZ-UHFFFAOYSA-N
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Description

The compound “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. It contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing an oxazole ring . The 2-Acetylphenyl component is a derivative of phenol, with an acetyl group attached to the second carbon of the phenyl ring .


Molecular Structure Analysis

The molecular structure of “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would likely show the presence of an oxazolidin-2-one ring attached to a 2-acetylphenyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” are not available, similar compounds are known to participate in a variety of chemical reactions. For example, oxazolidinones can undergo reactions with various nucleophiles, and acetylphenyl groups can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would depend on its specific molecular structure. For instance, the presence of the oxazolidin-2-one ring could influence its polarity and solubility .

Scientific Research Applications

Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one nucleus, including compounds like 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one, is a significant framework in synthetic organic chemistry due to its versatility in asymmetric synthesis and as a protective group for 1,2-aminoalcohol systems. Its application extends to the development of antibacterial drugs, highlighting its importance in pharmaceutical research (Zappia et al., 2007).

Enantioselective Synthesis

Valine-derived lithiated 1,3-oxazolidin-2-ones, related to 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one, are used in the enantioselective synthesis of N,S-acetal derivatives of 2-hydroxy aldehydes. This process involves lithiation and addition to aldehydes, showcasing the compound's utility in producing enantiopure 1,2-diols with selective protection (Gaul & Seebach, 2000).

Metal-Catalyzed Cycloadditions

Metal-catalyzed 1,3-dipolar cycloaddition reactions involving 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one derivatives demonstrate the control over diastereoselectivity, offering a pathway to synthesize various stereochemically rich compounds. The coordination of the reagents around a cation and the resulting conformational orientation dictate the selectivity of the cycloaddition, enabling precise synthetic modifications (Desimoni et al., 1999).

Enzymatic Synthesis Applications

The enzymatic synthesis of oxazolidin-2-ones using immobilized lipases demonstrates the compound's role in sustainable chemistry. The process involves the conversion of 2-aminoalcohols and dimethyl carbonate into oxazolidin-2-ones, like 3-ethyl-1,3-oxazolidin-2-one, showcasing an environmentally friendly approach to synthesizing these multifunctional compounds (Yadav & Pawar, 2014).

Gold-Catalyzed Cycloadditions

Gold-catalyzed intermolecular [2+2] cycloadditions with compounds such as 3-(propa-1,2-dien-1-yl)oxazolidin-2-one showcase the utility of oxazolidin-2-one derivatives in constructing highly substituted cyclobutane derivatives. This method offers a straightforward and selective approach to synthesizing complex molecular structures with complete regio- and stereocontrol (Faustino et al., 2012).

Future Directions

The future directions for research on “3-(2-Acetylphenyl)-1,3-oxazolidin-2-one” would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

3-(2-acetylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVZZUQCICUXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Acetylphenyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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